molecular formula C13H20N4O2 B14295677 8-Butyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 114834-22-9

8-Butyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14295677
CAS No.: 114834-22-9
M. Wt: 264.32 g/mol
InChI Key: XLLQHKOHZDWYMN-UHFFFAOYSA-N
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Description

8-Butyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a complex structure that belongs to the purine family. This compound is characterized by its unique arrangement of butyl and methylpropyl groups attached to the purine ring, which gives it distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Butyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with butyl and methylpropyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

8-Butyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-Butyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Butyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant effects.

    Theophylline: A purine derivative used in the treatment of respiratory diseases.

Uniqueness

8-Butyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theobromine, this compound may have different pharmacological effects and applications, making it a valuable subject of study in various fields.

Properties

CAS No.

114834-22-9

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

8-butyl-3-(2-methylpropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C13H20N4O2/c1-4-5-6-9-14-10-11(15-9)17(7-8(2)3)13(19)16-12(10)18/h8H,4-7H2,1-3H3,(H,14,15)(H,16,18,19)

InChI Key

XLLQHKOHZDWYMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=O)NC(=O)N2CC(C)C

Origin of Product

United States

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